

An In-depth Technical Guide to the Chemical Structure of Carpinontriol B

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpinontriol B is a naturally occurring cyclic diarylheptanoid first isolated from the stems of Carpinus cordata[1]. As a member of the diarylheptanoid class of compounds, it features a characteristic 1,7-diphenylheptane skeleton. Specifically, it is a meta,meta-cyclophane-type diarylheptanoid, where the two aromatic rings are linked by a seven-carbon chain at their meta positions, forming a macrocyclic structure. This compound has garnered interest for its potential biological activities, notably its anti-inflammatory properties. This guide provides a detailed overview of its chemical structure, spectroscopic data, a representative experimental protocol for its isolation, and its putative mechanism of action in inflammatory signaling pathways.

Chemical Structure and Properties

Carpinontriol B is a polycyclic aromatic hydrocarbon characterized by a biphenyl moiety bridged by a seven-carbon aliphatic chain. The structure was elucidated through spectral methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry[1][2]. The heptane chain is functionalized with three hydroxyl groups (a triol) and a carbonyl group, contributing to its polarity and potential for hydrogen bonding.

The systematic name and key structural features are derived from its complex threedimensional conformation. The molecular formula and weight have been determined as follows:



Table 1: Physicochemical and Spectroscopic Data for Carpinontriol B

Parameter	Value	Reference(s)
Molecular Formula	C19H20O6	[3]
Molecular Weight	344.36 g/mol	[3]
Class	Cyclic Diarylheptanoid (meta,meta-cyclophane)	
Spectroscopic Data	The detailed ¹ H and ¹³ C NMR assignment data from the original 2002 publication by Lee et al. were not accessible. Structure elucidation relied on 1D and 2D NMR and mass spectrometry.	[1][2][4]

Experimental Protocols

The isolation of **carpinontriol B** involves multi-step extraction and chromatographic purification from its natural source, primarily species of the Carpinus (hornbeam) genus[1][5]. The following is a representative protocol based on methodologies for isolating diarylheptanoids from plant material.

General Isolation and Purification Protocol

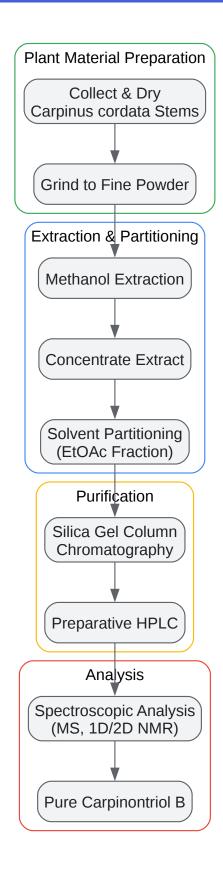
- Plant Material Collection and Preparation: The stems or bark of the source plant (e.g., Carpinus cordata) are collected, air-dried, and ground into a fine powder to maximize the surface area for extraction[1][2].
- Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using methanol or a methanol/water mixture at room temperature. This process is repeated multiple times to ensure complete extraction of polar and semi-polar metabolites, including diarylheptanoids[4].



- Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure to yield a gummy residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Diarylheptanoids like **carpinontriol B** are typically enriched in the ethyl acetate fraction[4].
- Chromatographic Separation: The enriched fraction is subjected to multiple rounds of chromatography for purification.
 - Column Chromatography: Initial separation is often performed on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or hexaneethyl acetate) to separate compounds based on polarity[4][5].
 - High-Performance Liquid Chromatography (HPLC): Final purification to yield pure
 carpinontriol B is achieved using preparative or semi-preparative HPLC, often on a
 reversed-phase (C18) column with a mobile phase such as a methanol-water or
 acetonitrile-water gradient[4][5].
- Structure Elucidation: The purity and structure of the isolated compound are confirmed using modern spectroscopic techniques, including:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 - 1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.
 - 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between atoms and elucidate the complete chemical structure[2][4].

The workflow for this process can be visualized as follows:





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Figure 1. General workflow for the isolation and characterization of **carpinontriol B**.



Biological Activity and Signaling Pathway

Carpinontriol B has demonstrated noteworthy anti-inflammatory activity. Studies have shown that it can inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and interleukin-6 (IL-6), in macrophage cells stimulated with lipopolysaccharide (LPS).

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a downstream signaling cascade that leads to the activation of the transcription factor NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-kB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and IL-6.

Carpinontriol B is thought to exert its anti-inflammatory effects by intervening in this pathway, thereby suppressing the expression of these inflammatory mediators.

The diagram below illustrates the proposed mechanism of action for **carpinontriol B** in the TLR4 signaling pathway.



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Figure 2. Inhibition of the LPS-induced TLR4/NF-kB signaling pathway by **carpinontriol B**.

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